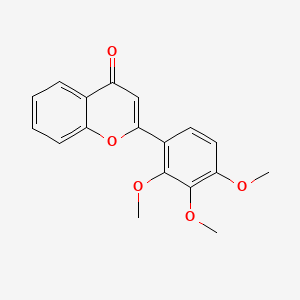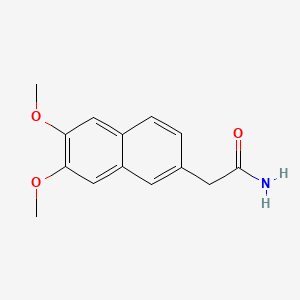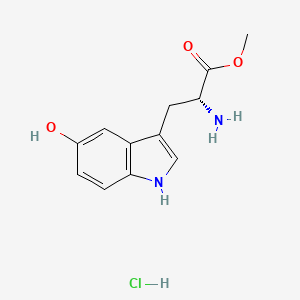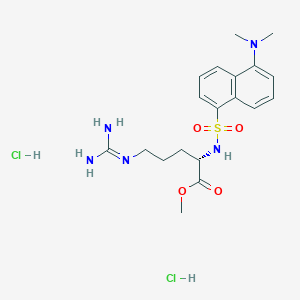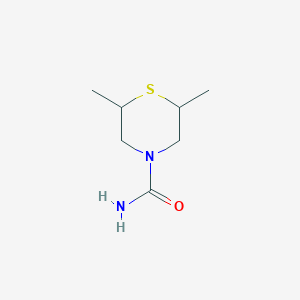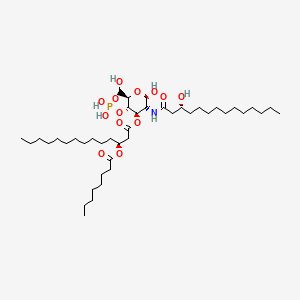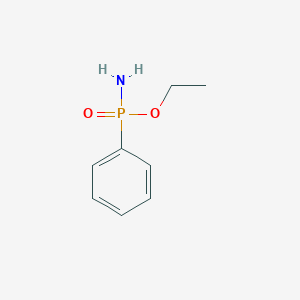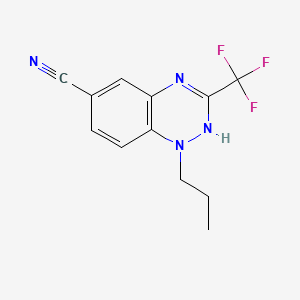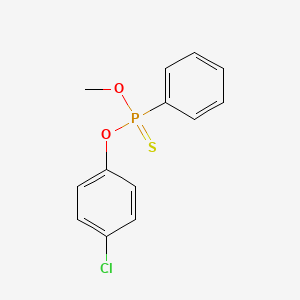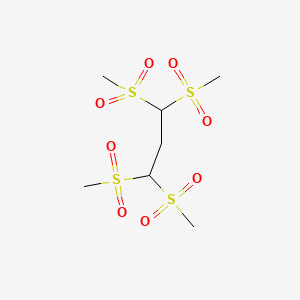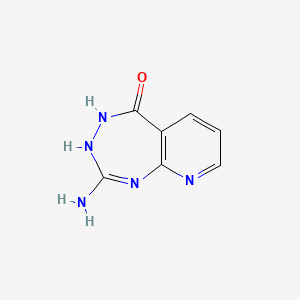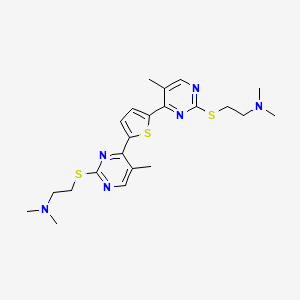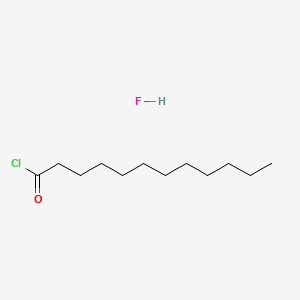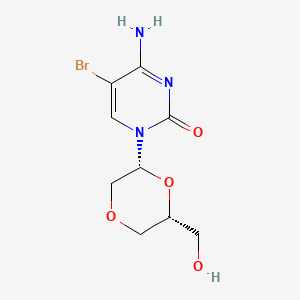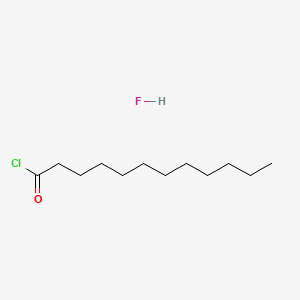
Dodecanoyl chloride;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoyl chloride;hydrofluoride is a compound that combines dodecanoyl chloride, also known as lauroyl chloride, with hydrofluoride. Dodecanoyl chloride is an acid chloride derived from dodecanoic acid (lauric acid), and hydrofluoride is a solution of hydrogen fluoride in water. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
C12H24O2+SOCl2→C12H23ClO+SO2+HCl
This reaction yields dodecanoyl chloride along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: Reacts with water to produce dodecanoic acid and hydrogen chloride.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters
Common Reagents and Conditions
Alcohols: Used in esterification reactions to form esters.
Amines: Used to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis reactions
Aplicaciones Científicas De Investigación
Dodecanoyl chloride;hydrofluoride has several scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials such as chitosans and microfibrillated cellulose to improve solubility and dispersibility.
Antimicrobial Agents: Derivatives of dodecanoic acid have been studied for their antimicrobial properties against various bacterial and fungal strains.
Hydrophobic Biomaterials: Used in the synthesis of hydrophobic biomaterials for applications in packaging and water-repellent materials.
Mecanismo De Acción
The mechanism of action of dodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The hydrofluoride component enhances the reactivity of the compound by providing a source of fluoride ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoyl Chloride: Similar to dodecanoyl chloride but with a longer carbon chain, leading to different physical properties and reactivity.
Hexanoyl Chloride: A shorter-chain analog with different reactivity and applications.
Uniqueness
Dodecanoyl chloride;hydrofluoride is unique due to its specific chain length and the presence of the hydrofluoride component, which enhances its reactivity and expands its range of applications compared to other acid chlorides .
Propiedades
Número CAS |
71549-85-4 |
|---|---|
Fórmula molecular |
C12H24ClFO |
Peso molecular |
238.77 g/mol |
Nombre IUPAC |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
Clave InChI |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)Cl.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


